molecular formula C10H10O2S B8584058 4,5-Dihydrobenzo[b]thiophene-6-carboxylic acid methyl ester

4,5-Dihydrobenzo[b]thiophene-6-carboxylic acid methyl ester

Cat. No.: B8584058
M. Wt: 194.25 g/mol
InChI Key: FLYAFBWEPLLRMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dihydrobenzo[b]thiophene-6-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C10H10O2S and its molecular weight is 194.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

methyl 4,5-dihydro-1-benzothiophene-6-carboxylate

InChI

InChI=1S/C10H10O2S/c1-12-10(11)8-3-2-7-4-5-13-9(7)6-8/h4-6H,2-3H2,1H3

InChI Key

FLYAFBWEPLLRMJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CC1)C=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-methoxycarbonyl-N-phenyl-7-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylic acid methyl ester (100 mg, 0.290 mmol) was dissolved in methanol (3 ml), to which sodium methoxide (28% methanol solution, 1 ml) was added and stirred at room temperature overnight. The reaction mixture was poured into ice water and extracted with diethyl ether. After washing the liquid extract with an aqueous solution of sodium chloride and drying over sodium sulfate, the solvent was distilled off. The residue was purified by silica gel column chromatography to obtain 46.7 mg (yield 48%) of 4,5-dihydrobenzo[b]thiophene-6-carboxylic acid methyl ester as white crystalline solids. 1H-NMR spectra (chemical shift, ppm: in CDCl3): 2.68 (2H, m), 2.84 (2H, m), 3.79 (3H, s), 6.90 (1H, d, J=4.9 Hz), 7.31 (1H, d, J=4.9 Hz), 7.53 (1H, s).
Name
N-methoxycarbonyl-N-phenyl-7-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylic acid methyl ester
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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